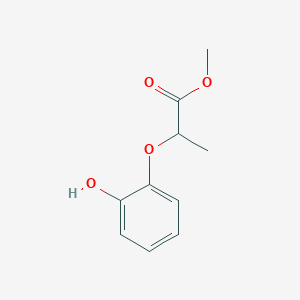

Methyl 2-(2-hydroxyphenoxy)propionate

Description

Methyl 2-(2-hydroxyphenoxy)propionate is an ester derivative featuring a hydroxyl-substituted phenoxy group at the 2-position of the propionate backbone. These compounds are critical intermediates in synthesizing aryloxyphenoxy propionate (APP) herbicides, which inhibit acetyl-CoA carboxylase in grasses . The hydroxyl group's position (2- vs. 4-) significantly influences chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 2-(2-hydroxyphenoxy)propanoate |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7,11H,1-2H3 |

InChI Key |

YOSMWHNZHJXFFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 2-Hydroxy vs. 4-Hydroxy Substitution

Key Differences :

- Hydrogen Bonding: The 2-hydroxyphenoxy group may form intramolecular hydrogen bonds, reducing solubility in polar solvents compared to the 4-hydroxy isomer .

- Herbicidal Activity : The 4-hydroxy variant is a key precursor in commercial herbicides like propaquizafop, while the 2-hydroxy analog’s bioactivity remains less studied .

Substituted Phenoxypropionates

Comparison with Target Compound :

- Electron-Withdrawing Groups : Chlorine or trifluoromethyl substituents increase herbicidal potency compared to hydroxyl groups, which may reduce persistence in soil .

- Synthesis Complexity: Halogenated analogs require multi-step synthesis, whereas hydroxylated variants like this compound can be derived from simpler phenolic precursors .

Non-Hydroxylated Analogs

Key Contrasts :

- Reactivity: Hydroxyl groups enable hydrogen bonding and participation in condensation reactions, unlike methoxy or ethyl-phenoxy groups .

- Biological Relevance: Hydroxyphenoxy derivatives are tailored for herbicidal activity, while non-hydroxylated esters serve industrial roles .

Market and Industrial Relevance

- Methyl (R)-2-(4-hydroxyphenoxy)propionate: Produced by companies like Gansu Huinongfeng Biotechnology for APP herbicides, with a global market driven by agricultural demand .

- Halogenated Derivatives : Dominated by BASF and Hoechst, these compounds command higher prices due to complex synthesis and patent restrictions .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-hydroxyphenoxy)propionate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification of 2-(2-hydroxyphenoxy)propionic acid with methanol under acidic catalysis (e.g., sulfuric acid). Alternative routes include transesterification of higher alkyl esters. Key factors affecting yield include:

- Catalyst type and concentration : Acidic resins or enzymes (lipases) can improve selectivity .

- Temperature : Optimal ranges (60–80°C) minimize side reactions like hydrolysis.

- Solvent systems : Non-polar solvents (e.g., toluene) enhance esterification efficiency by removing water via azeotropic distillation .

Data Table :

| Condition | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst (H₂SO₄) | 1–2 mol% | 70–85 |

| Reaction Temperature | 70°C | 78 |

| Solvent | Toluene | 82 |

Q. Which analytical methods are validated for quantifying this compound and its impurities?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% phosphoric acid (60:40 v/v). Retention time: ~8.2 min .

- GC-MS : Derivatize with BSTFA for volatility; monitor m/z 194 (molecular ion).

- NMR : Confirm structure via ¹H NMR (δ 3.7 ppm for methoxy group, δ 6.8–7.2 ppm for aromatic protons) .

Reference Standards :

| Impurity | CAS RN | Detection Method |

|---|---|---|

| 3-(2-Methoxyphenyl)propanoic acid | 6342-77-4 | HPLC-UV |

| 2-(4-Hydroxyphenoxy)propionic acid | 96562-58-2 | GC-MS |

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Engineering controls : Use fume hoods for synthesis steps to avoid inhalation .

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral herbicide intermediates?

Methodological Answer:

- Lipase-catalyzed kinetic resolution : Use Candida antarctica lipase B (CAL-B) in pseudo-eutectic systems (e.g., ionic liquid/water mixtures) to enhance enantioselectivity (E > 200) .

- Chiral chromatography : Employ Chiralpak AD-H columns with hexane/isopropanol (90:10) for baseline separation (α = 1.25) .

Optimization Note : Pseudo-eutectic systems reduce solvent use by 40% while maintaining >90% conversion .

Q. What mechanistic insights explain the formation of tetrahydro-1,3-oxazin-2-ones from propionate derivatives?

Methodological Answer:

- Nucleophilic acyl substitution : The ester carbonyl undergoes attack by tert-butoxycarbonyl-protected amines, forming intermediates that cyclize via intramolecular hydrogen bonding .

- Key steps :

- Activation of the ester via protonation.

- Steric hindrance from the 2-hydroxyphenoxy group directs regioselectivity.

- Cyclization is pH-dependent, optimal at 6.5–7.0 .

Q. How do reaction conditions in pseudo-eutectic systems improve the sustainability of this compound synthesis?

Methodological Answer:

- Solvent reduction : Replace traditional organic solvents (e.g., THF) with eutectic mixtures (choline chloride/urea), cutting solvent waste by 60% .

- Energy efficiency : Lower reaction temperatures (40–50°C) vs. conventional methods (80°C) reduce energy input.

- Reusability : Lipase enzymes retain >80% activity after 5 cycles in eutectic media .

Q. What computational models predict the degradation pathways of this compound under environmental conditions?

Methodological Answer:

- DFT calculations : Model hydrolysis pathways (acid/base-catalyzed) to identify transition states. B3LYP/6-31G(d) level predicts ester cleavage as rate-limiting (ΔG‡ = 25 kcal/mol) .

- QSPR models : Corporate logP and HOMO-LUMO gaps to estimate half-life in soil (t₁/₂ = 15–30 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.